molecular formula C7H11NO2 B13626462 3-Amino-3-furan-3-yl-propan-1-ol

3-Amino-3-furan-3-yl-propan-1-ol

Katalognummer: B13626462
Molekulargewicht: 141.17 g/mol
InChI-Schlüssel: IGZRLZWXPXGSRR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-amino-3-(furan-3-yl)propan-1-ol is an organic compound that features both an amino group and a furan ring This compound is of interest due to its unique structure, which combines the reactivity of an amino alcohol with the aromatic properties of a furan ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-3-(furan-3-yl)propan-1-ol typically involves the reaction of furan derivatives with amino alcohols. One common method is the reductive amination of 3-furan-3-ylpropanal with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in a solvent like methanol or ethanol under mild conditions.

Industrial Production Methods

Industrial production of 3-amino-3-(furan-3-yl)propan-1-ol may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as distillation or recrystallization are employed to obtain the final product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

3-amino-3-(furan-3-yl)propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The amino alcohol can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The furan ring can be hydrogenated to form tetrahydrofuran derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Reagents like acyl chlorides or anhydrides in the presence of a base such as pyridine.

Major Products

    Oxidation: 3-furan-3-ylpropanal or 3-furan-3-ylpropanone.

    Reduction: 3-amino-3-(tetrahydrofuran-3-yl)propan-1-ol.

    Substitution: Various amides or carbamates depending on the substituent introduced.

Wissenschaftliche Forschungsanwendungen

3-amino-3-(furan-3-yl)propan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.

    Biology: Investigated for its potential as a bioactive molecule, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for pharmaceutical compounds, particularly those targeting neurological pathways.

    Industry: Utilized in the development of new materials, such as polymers and resins, due to its unique structural properties.

Wirkmechanismus

The mechanism of action of 3-amino-3-(furan-3-yl)propan-1-ol depends on its application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The furan ring can participate in π-π interactions with aromatic amino acids in proteins, while the amino group can form hydrogen bonds, influencing the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-amino-3-(furan-2-yl)propan-1-ol: Similar structure but with the furan ring attached at a different position.

    3-amino-1-propanol: Lacks the furan ring, making it less aromatic and potentially less reactive in certain contexts.

    3-(furan-3-yl)propan-1-ol: Lacks the amino group, reducing its ability to participate in certain reactions.

Uniqueness

3-amino-3-(furan-3-yl)propan-1-ol is unique due to the combination of an amino group and a furan ring within the same molecule. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile building block in synthetic chemistry.

Eigenschaften

Molekularformel

C7H11NO2

Molekulargewicht

141.17 g/mol

IUPAC-Name

3-amino-3-(furan-3-yl)propan-1-ol

InChI

InChI=1S/C7H11NO2/c8-7(1-3-9)6-2-4-10-5-6/h2,4-5,7,9H,1,3,8H2

InChI-Schlüssel

IGZRLZWXPXGSRR-UHFFFAOYSA-N

Kanonische SMILES

C1=COC=C1C(CCO)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.